Acetylene-d2

Vibrational Spectroscopy Raman Spectroscopy FTIR

Acetylene-d2 (C₂D₂, 99 atom % D) is a fully deuterated acetylene isotopologue delivering distinct advantages over protiated acetylene or partially deuterated variants. The complete H→D substitution yields a KIE of 1.15 ± 0.03 essential for mechanistic reaction studies. Deuterium's low incoherent neutron scattering cross-section (2.05 vs 80.26 barns for H) enables clean diffraction patterns for solid-state structural determination. In nitrogenase assays, it uniquely resolves the acetylene reduction assay limitation by producing cis-dideuterated ethylene with a distinct FTIR peak at 843 cm⁻¹, eliminating endogenous ethylene interference.

Molecular Formula C2H2
Molecular Weight 28.05 g/mol
CAS No. 1070-74-2
Cat. No. B086588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylene-d2
CAS1070-74-2
Molecular FormulaC2H2
Molecular Weight28.05 g/mol
Structural Identifiers
SMILESC#C
InChIInChI=1S/C2H2/c1-2/h1-2H/i1D,2D
InChIKeyHSFWRNGVRCDJHI-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylene-d2 (CAS 1070-74-2) – A Stable Deuterated Acetylene for Advanced Spectroscopic, Mechanistic, and Neutron Scattering Studies


Acetylene-d2 (CAS 1070-74-2), also referred to as dideuteroacetylene or ethyne-1,2-d2, is a stable, fully deuterated isotopologue of acetylene with the molecular formula C₂D₂ and a molecular weight of 28.05 g/mol . As a gaseous compound, it is widely used as a research tool in chemical kinetics, spectroscopy, and materials science, where its distinct isotopic properties enable precise mechanistic and structural investigations that are not feasible with its non-deuterated analog .

Why Substituting Acetylene-d2 with Acetylene (C₂H₂) or Partially Deuterated Analogs is Inadequate for Isotopically Sensitive Studies


Acetylene-d2 is not simply a replaceable analog of acetylene (C₂H₂) or partially deuterated variants like C₂HD. The complete replacement of hydrogen with deuterium induces significant quantifiable changes in vibrational frequencies, ionization energies, and reaction kinetics due to the nuclear mass difference [1]. These isotope effects are critical for applications in spectroscopy, where distinct spectral signatures are required for identification, and in mechanistic studies, where they serve as probes for rate-determining steps [2]. Furthermore, the high isotopic enrichment (≥99 atom % D) is essential for techniques like neutron diffraction, where the low incoherent scattering cross-section of deuterium (2.05 barns) compared to hydrogen (80.26 barns) drastically improves signal-to-noise ratios, making substitution with lower-purity or hydrogen-containing compounds impractical [3].

Quantitative Performance Benchmarks: Differentiating Acetylene-d2 from Acetylene (C₂H₂) in Key Analytical Dimensions


Vibrational Spectroscopy: Distinct Raman and Infrared Signatures for Unambiguous Identification

Acetylene-d2 exhibits a significant red shift in key vibrational modes compared to acetylene (C₂H₂), providing a unique spectroscopic fingerprint. Specifically, the C≡C stretching frequency decreases from 1974 cm⁻¹ in C₂H₂ to 1762 cm⁻¹ in C₂D₂, while the C-D stretching frequency is observed at 2701 cm⁻¹, far removed from the C-H stretch of C₂H₂ at 3374 cm⁻¹ [1]. These shifts allow for unambiguous identification and quantitation, as demonstrated in nitrogenase activity assays where the acetylene-d2 band at 2439 cm⁻¹ and its product, cis-dideuterated ethylene, at 843 cm⁻¹, are completely resolved from their undeuterated counterparts [2].

Vibrational Spectroscopy Raman Spectroscopy FTIR Reaction Monitoring

Photoionization Mass Spectrometry: Higher Ionization Energy for Improved Selectivity

In photoionization mass spectrometry, the ionization energy (IE) for the 1πu electron of acetylene-d2 is consistently measured to be 11.416 ± 0.006 eV, which is marginally higher than the 11.406 ± 0.006 eV measured for acetylene (C₂H₂) under identical conditions [1]. While small, this 0.010 eV difference is statistically significant and contributes to a distinct vibrational progression in the resulting ions, with quantum intervals of 1775 cm⁻¹ for C₂D₂ versus 1855 cm⁻¹ for C₂H₂ [1]. This altered photoionization behavior can be leveraged in analytical methods requiring selective ionization of deuterated species.

Mass Spectrometry Photoionization Isotope Effect Ionization Energy

Microwave Spectroscopy: A Precise Vibrational Transition Moment for Accurate Modeling

Microwave spectroscopy of acetylene-d2 has yielded a highly precise vibrational transition moment for its ν₅¹-ν₄¹ difference band, measured at μvib = 0.0358 ± 0.0020 D [1]. This measurement, combined with infrared data, has significantly improved the accuracy of spectroscopic constants for this isotopologue. Such precise parameters are essential for benchmarking high-level quantum chemical calculations and for modeling the behavior of deuterated species in astrophysical environments [1].

Microwave Spectroscopy Molecular Physics Astrochemistry Spectroscopic Constants

Reaction Kinetics: Probe for Rate-Determining Steps via Quantifiable Isotope Effects

The deuterium kinetic isotope effect (KIE) for the reaction of methylidyne radicals with acetylene is quantifiable. At room temperature (291 K), the ratio of rate constants k(CH + C₂H₂) / k(CD + C₂D₂) is 1.15 ± 0.03, indicating a small but measurable primary isotope effect [1]. Conversely, in certain H/D atom addition reactions, no measurable isotope effect is observed, as shown by identical rate constants for H + C₂H₂ (3.8±0.4)×10⁻¹³ and H + C₂D₂ (3.8±0.2)×10⁻¹³ cm³ molecule⁻¹ s⁻¹, which provides strong mechanistic evidence that C-H/C-D bond cleavage is not the rate-determining step [2]. This dual capability—to both reveal and rule out kinetic isotope effects—makes acetylene-d2 an essential probe for elucidating reaction mechanisms.

Kinetic Isotope Effect Reaction Mechanisms Catalysis Atmospheric Chemistry

Neutron Scattering: Drastically Reduced Incoherent Cross-Section for Enhanced Structural Resolution

Acetylene-d2 is essential for neutron diffraction studies due to the vastly different neutron scattering cross-sections of hydrogen and deuterium. Hydrogen has an incoherent scattering cross-section of 80.26 barns, which creates significant background noise in diffraction patterns. Deuterium's cross-section is only 2.05 barns, leading to a reduction in incoherent background by a factor of nearly 40 [1]. This property has enabled the precise determination of the crystal structures of solid acetylene-d2's orthorhombic (Cmca) and cubic (Pa3) phases at low temperatures, and the analysis of its molecular motion [2], [3].

Neutron Diffraction Materials Science Crystallography Molecular Motion

Validated Application Scenarios for Acetylene-d2 (CAS 1070-74-2) Based on Quantitative Evidence


Mechanistic Elucidation in Catalysis and Atmospheric Chemistry via Kinetic Isotope Effects

Researchers can use acetylene-d2 to perform comparative kinetic studies, as demonstrated by the quantifiable kinetic isotope effect (KIE) of 1.15 ± 0.03 for reactions with methylidyne radicals [1], or the absence of an effect in H/D atom additions [2]. This allows for the unambiguous identification of rate-determining steps and validation of computational models, a standard technique in catalysis research and atmospheric chemistry.

Quantitative Monitoring of Biological Nitrogen Fixation in Field Studies

In environmental microbiology, acetylene-d2 serves as a superior substrate for the acetylene reduction assay (ARA) to measure nitrogenase activity. As shown by Lin-Vien et al., the product (cis-dideuterated ethylene) has a distinct FTIR peak at 843 cm⁻¹, allowing for accurate quantitation even in the presence of endogenous ethylene produced by plants or other bacteria, thereby overcoming a major limitation of the standard acetylene (C₂H₂) assay [3].

High-Resolution Neutron Diffraction Studies of Molecular Crystals

Materials scientists employ acetylene-d2 to determine precise crystal structures and molecular dynamics of acetylene in its solid phases. The low incoherent scattering cross-section of deuterium compared to hydrogen (2.05 vs. 80.26 barns) [4] is essential for obtaining clean diffraction patterns, enabling studies such as the determination of the orthorhombic and cubic phases of solid acetylene-d2 [5], which would be severely compromised by the high background from hydrogen.

Precise Spectroscopic Benchmarking for Theoretical Chemistry and Astrophysics

Acetylene-d2 provides high-resolution spectroscopic data, such as the precisely determined vibrational transition moment (μvib = 0.0358 ± 0.0020 D) from microwave studies [6] and the complete vibrational frequency assignments from IR and Raman spectra [7]. These data are critical reference points for refining ab initio quantum chemical calculations and for identifying deuterated species in astrophysical environments (e.g., interstellar clouds, planetary atmospheres).

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